molecular formula C7H11ClF3NO2 B6201191 rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis CAS No. 2694057-09-3

rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis

Cat. No.: B6201191
CAS No.: 2694057-09-3
M. Wt: 233.6
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Description

rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a valuable component in drug design and development.

Preparation Methods

One common synthetic route involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a piperidine precursor . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

rac-(2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride, cis can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:

    Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.

    Trifluoromethylpyridine: Used in the synthesis of various organic molecules with biological activity.

    Trifluoromethylphenylacetic acid: Utilized in the development of new drugs and materials.

The uniqueness of this compound lies in its specific structure and the presence of the piperidine ring, which can confer distinct properties and applications compared to other trifluoromethyl-containing compounds.

Properties

CAS No.

2694057-09-3

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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